molecular formula C19H18ClNOS B14952517 3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B14952517
M. Wt: 343.9 g/mol
InChI Key: QJEVPWXEHNFCRH-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a chloro group, an ethyl group, and a methyl group attached to a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of Substituents: The chloro, ethyl, and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for modifying the aromatic ring and attached groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern on the benzothiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H18ClNOS

Molecular Weight

343.9 g/mol

IUPAC Name

3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H18ClNOS/c1-4-13-7-5-6-12(3)17(13)21-19(22)18-16(20)14-9-8-11(2)10-15(14)23-18/h5-10H,4H2,1-3H3,(H,21,22)

InChI Key

QJEVPWXEHNFCRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C

Origin of Product

United States

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